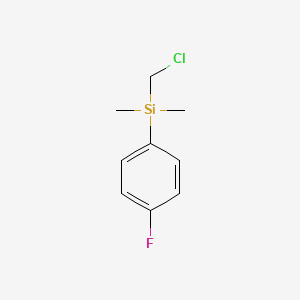

(Chloromethyl)(4-fluorophenyl)dimethylsilane

Description

(Chloromethyl)(4-fluorophenyl)dimethylsilane is an organosilicon compound with the molecular formula C₉H₁₁ClFSi. It features a dimethylsilane core substituted with a chloromethyl (-CH₂Cl) group and a 4-fluorophenyl (C₆H₄F-) aromatic ring. This structure confers unique reactivity due to the electron-withdrawing fluorine on the aromatic ring and the electrophilic chloromethyl moiety.

For example, reacting 4-fluorophenylmethanol or a brominated derivative (e.g., 4-bromofluorobenzene) with chlorodimethylsilane in the presence of a base like n-butyllithium could yield the target compound. Purification via column chromatography and characterization by NMR (¹H, ¹³C, ²⁹Si) would align with methods used for structurally related silanes .

Applications: Organosilanes with chloromethyl and aryl groups are widely used in cross-coupling reactions, polymer functionalization, and as precursors for silicones. The fluorophenyl group may enhance thermal stability and influence electronic properties in material science applications.

Properties

IUPAC Name |

chloromethyl-(4-fluorophenyl)-dimethylsilane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClFSi/c1-12(2,7-10)9-5-3-8(11)4-6-9/h3-6H,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLPWONBNZDKSEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(CCl)C1=CC=C(C=C1)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClFSi | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00539168 | |

| Record name | (Chloromethyl)(4-fluorophenyl)dimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00539168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

770-90-1 | |

| Record name | 1-[(Chloromethyl)dimethylsilyl]-4-fluorobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=770-90-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (Chloromethyl)(4-fluorophenyl)dimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00539168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Chloromethyl)(4-fluorophenyl)dimethylsilane typically involves the reaction of chloromethyl dimethylchlorosilane with 4-fluorophenyl magnesium bromide in the presence of a catalyst. The reaction is carried out in an inert atmosphere, such as argon, to prevent unwanted side reactions. The mixture is then cooled and the product is isolated through distillation .

Industrial Production Methods

Industrial production of (Chloromethyl)(4-fluorophenyl)dimethylsilane follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is typically purified through distillation and other separation techniques .

Chemical Reactions Analysis

Types of Reactions

(Chloromethyl)(4-fluorophenyl)dimethylsilane undergoes various chemical reactions, including:

Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or alcohols, to form new compounds.

Oxidation Reactions: The compound can be oxidized to form silanols or other oxidized derivatives.

Reduction Reactions: Reduction of the compound can lead to the formation of silanes or other reduced products.

Common Reagents and Conditions

Common reagents used in these reactions include:

Nucleophiles: Such as amines, alcohols, and thiols for substitution reactions.

Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.

Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can form silane derivatives, while oxidation reactions can produce silanols .

Scientific Research Applications

(Chloromethyl)(4-fluorophenyl)dimethylsilane has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organosilicon compounds.

Biology: Employed in the modification of biomolecules for various biological studies.

Medicine: Investigated for potential use in drug delivery systems and as a precursor for pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of (Chloromethyl)(4-fluorophenyl)dimethylsilane involves its ability to undergo various chemical reactions, such as substitution and oxidation. The molecular targets and pathways involved depend on the specific application and the nature of the reaction. For example, in biological systems, the compound may interact with biomolecules through covalent bonding or other interactions .

Comparison with Similar Compounds

(4-(Chloromethyl)phenyl)dimethylsilane

Molecular Formula : C₉H₁₁ClSi

Key Differences :

- The aromatic substituent is phenyl (C₆H₅) instead of 4-fluorophenyl (C₆H₄F).

Synthesis: Synthesized via reaction of (4-bromophenyl)methanol with chlorodimethylsilane (). The product is a colorless oil, with NMR data confirming structure .

Reactivity : The chloromethyl group facilitates nucleophilic substitution, but the lack of fluorine may result in slower reaction kinetics compared to the fluorophenyl analog.

| Property | (Chloromethyl)(4-fluorophenyl)dimethylsilane | (4-(Chloromethyl)phenyl)dimethylsilane |

|---|---|---|

| Molecular Weight (g/mol) | ~201.5 | ~182.7 |

| Aromatic Substituent | 4-Fluorophenyl | Phenyl |

| Electron Effects | Strongly electron-withdrawing (F) | Mildly electron-withdrawing (Cl) |

Silane, (4-chlorophenyl)dimethyl

Molecular Formula : C₈H₁₁ClSi

Key Differences :

- Contains a 4-chlorophenyl (C₆H₄Cl) group but lacks the chloromethyl (-CH₂Cl) substituent.

- Molecular weight is lower (170.71 g/mol, ), reflecting the absence of the chloromethyl group.

Thermochemical data (e.g., bond dissociation energies) may differ due to substituent effects .

(4-Chlorophenyl)-methoxy-dimethylsilane

Molecular Formula : C₉H₁₃ClOSi

Key Differences :

- Substitutes methoxy (-OCH₃) for chloromethyl (-CH₂Cl).

- Methoxy is electron-donating, contrasting with the electron-withdrawing chloromethyl group.

Safety : Methoxy groups generally reduce acute toxicity compared to chloromethyl, which is more reactive and poses higher handling risks () .

| Property | (Chloromethyl)(4-fluorophenyl)dimethylsilane | (4-Chlorophenyl)-methoxy-dimethylsilane |

|---|---|---|

| Functional Group | -CH₂Cl | -OCH₃ |

| Electronic Impact | Electron-withdrawing | Electron-donating |

| Reactivity | High (nucleophilic substitution) | Moderate (stable under basic conditions) |

Research Findings and Implications

- Fluorine vs. Chlorine Effects : The 4-fluorophenyl group in the target compound enhances electrophilicity at the silicon center compared to chlorophenyl analogs, making it more reactive in cross-coupling or hydrolysis reactions .

- Chloromethyl Reactivity : The -CH₂Cl group enables facile substitution reactions, a feature absent in methoxy or unchlorinated analogs. This is critical for applications in polymer grafting or drug conjugate synthesis.

- Thermodynamic Stability : Fluorine’s electronegativity may stabilize the silane against thermal degradation, though specific thermochemical data for the target compound is needed for confirmation.

Biological Activity

(Chloromethyl)(4-fluorophenyl)dimethylsilane is an organosilicon compound characterized by a chloromethyl group and a 4-fluorophenyl group attached to a dimethylsilane backbone. Its chemical formula is C₉H₁₁ClFSi. This compound exhibits significant biological activity, particularly in the context of its reactivity and potential applications in organic synthesis and materials science.

The biological activity of (chloromethyl)(4-fluorophenyl)dimethylsilane primarily stems from its electrophilic nature, allowing it to participate in various nucleophilic substitution reactions. The presence of the chloromethyl group enhances its reactivity, making it a versatile building block in organic synthesis.

Common Reactions

- Nucleophilic Substitution : The chloromethyl group can be replaced by nucleophiles such as amines, leading to the formation of new silane derivatives with potentially enhanced biological properties.

- Functionalization : The compound can undergo functionalization reactions that modify its structure, potentially altering its biological activity.

Biological Activity

Research indicates that compounds with similar structures to (chloromethyl)(4-fluorophenyl)dimethylsilane exhibit varying degrees of biological activity, particularly in anticancer applications. The introduction of fluorine atoms is known to influence the lipophilicity and biological interactions of organic compounds, which may enhance their efficacy as therapeutic agents.

Case Studies

- Anticancer Activity : Studies on silane derivatives have shown that modifications in their structure can lead to increased cytotoxicity against cancer cell lines. For instance, complexes featuring fluorinated phenyl groups have demonstrated improved selectivity and potency against various tumor types, including lung carcinoma (A549) and cervix carcinoma (HeLa) cell lines .

- Mechanism of Action : The mechanism by which these compounds exert their biological effects often involves interactions with cellular components such as DNA and proteins. For example, some silane derivatives have been shown to inhibit tubulin polymerization, leading to apoptosis in rapidly dividing cells .

Comparative Analysis

The following table summarizes the structural features and biological activities of selected compounds related to (chloromethyl)(4-fluorophenyl)dimethylsilane:

| Compound Name | Structure | Unique Features | Biological Activity |

|---|---|---|---|

| (Chloromethyl)(4-fluorophenyl)dimethylsilane | ClCSi(C)C₆H₄F | Contains both chloromethyl and fluorinated groups | Potential for high reactivity |

| (Chloromethyl)(phenyl)dimethylsilane | ClCSi(C)C₆H₅ | Lacks fluorine; potentially less reactive | Lower cytotoxicity |

| (Chloromethyl)(3-fluorophenyl)dimethylsilane | ClCSi(C)C₆H₄F | Fluorine at different position | Different biological profile |

| (Chloromethyl)(4-chlorophenyl)dimethylsilane | ClCSi(C)C₆H₄Cl | Contains two halogens; may affect properties | Varied reactivity |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.